molecular formula C12H7N3 B1320324 9H-Pyrido[3,4-b]indole-3-carbonitrile CAS No. 83911-48-2

9H-Pyrido[3,4-b]indole-3-carbonitrile

Cat. No. B1320324
CAS RN: 83911-48-2
M. Wt: 193.2 g/mol
InChI Key: RYLDZJANGRBUGW-UHFFFAOYSA-N
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Description

The compound 9H-Pyrido[3,4-b]indole-3-carbonitrile is a derivative of the pyridoindole family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyridoindole core with a carbonitrile group attached to it. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of pyridoindole derivatives, such as 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile compounds, has been achieved through a novel multicomponent approach. This method involves a one-pot cyclocondensation reaction using substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a silica-supported ionic liquid catalyst . This synthesis route is notable for its efficiency and the ability to introduce various aryl groups into the pyridoindole framework.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, provides insight into the spatial arrangement of the pyridoindole system. In this compound, the indole and central pyrrole rings are inclined at a specific angle, and the carbonitrile group is almost coplanar with the pyrrole ring . Such structural details are crucial for understanding the interaction of these compounds with biological targets and can influence their pharmacological properties.

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 9H-Pyrido[3,4-b]indole-3-carbonitrile, the synthesis and structural analyses suggest that the carbonitrile group could be a reactive site for further chemical modifications. The presence of the carbonitrile group adjacent to the pyrrole ring may also influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindole derivatives are influenced by their molecular structure. For instance, the crystal structure of the related compound mentioned earlier reveals the presence of N—H⋯N hydrogen bonds and π–π interactions, which contribute to the stability and packing of the molecules in the solid state . These interactions can affect the compound's solubility, melting point, and other physical properties. The dihedral angles between the rings and the planarity of the carbonitrile group are also important factors that can impact the chemical properties and reactivity of these compounds.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

9H-Pyrido[3,4-b]indole-3-carbonitrile derivatives are significant in chemical synthesis and structure analysis. Murakami et al. (2010) highlighted the synthesis of mutagenic compounds like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole from non-mutagenic compounds through a process involving nitrogen substitution. This compound has been implicated in mutagenic activities, demonstrating the significance of structural variations in chemical properties and biological activities (Murakami et al., 2010). Similarly, Meesala et al. (2014) discussed an efficient synthesis method for 9-phenyl-9H-pyrido[3,4-b]indole derivatives and analyzed their crystal structure, indicating the compound's relevance in structural chemistry and material science (Meesala et al., 2014).

Analytical Methodologies and Detection

The compound and its derivatives are also crucial in analytical methodologies, particularly in the detection and quantification of certain compounds in foodstuff. Andrés et al. (2010) and Crotti et al. (2010) detailed novel methodologies for the separation, quantification, and detection of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in meat samples and foodstuff, respectively. These studies underscore the role of 9H-pyrido[3,4-b]indole-3-carbonitrile derivatives in enhancing food safety and understanding dietary risk factors (de Andrés et al., 2010); (Crotti et al., 2010).

Pharmaceutical Research and Drug Development

In pharmaceutical research and drug development, Choudhary et al. (2011) synthesized derivatives of 9H-pyrido[3,4-b]indole-3-carbonitrile with potential antidiabetic properties, highlighting the compound's potential in developing new therapeutic agents (Choudhary et al., 2011).

Corrosion Inhibition

Lebrini et al. (2010, 2013) investigated the role of 9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors for steel, revealing the compound's practical applications in industrial maintenance and protection (Lebrini et al., 2010); (Lebrini et al., 2013).

Safety And Hazards

Safety data for 9H-Pyrido[3,4-b]indole-3-carbonitrile suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

9H-pyrido[3,4-b]indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDZJANGRBUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602000
Record name 9H-beta-Carboline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido[3,4-b]indole-3-carbonitrile

CAS RN

83911-48-2
Record name 9H-beta-Carboline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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